Strategic Utilization of 3-Chloro-6-methyl-4-nitro-1H-indazole in Advanced Medicinal Chemistry
Strategic Utilization of 3-Chloro-6-methyl-4-nitro-1H-indazole in Advanced Medicinal Chemistry
Executive Summary
The indazole scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its exceptional utility as a "hinge-binder" in the design of protein kinase inhibitors (e.g., Pazopanib, Axitinib) [2]. Within this chemical space, 3-chloro-6-methyl-4-nitro-1H-indazole (CAS 885520-89-8) emerges as a highly specialized, orthogonally functionalized building block [1].
This whitepaper provides an in-depth technical analysis of CAS 885520-89-8. By dissecting the causality behind its orthogonal reactivity, we outline how medicinal chemists can leverage the 3-chloro, 4-nitro, and 6-methyl substituents to construct complex, highly selective kinase inhibitors.
Physicochemical Profiling & Structural Dynamics
The strategic value of 3-chloro-6-methyl-4-nitro-1H-indazole lies in the distinct electronic and steric environments of its functional groups. The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms, though the 1H -tautomer generally predominates in the solid state and in polar solvents.
Table 1: Physicochemical Properties of CAS 885520-89-8 [1]
| Property | Value / Description |
| CAS Number | 885520-89-8 |
| Molecular Formula | C₈H₆ClN₃O₂ |
| Molecular Weight | 211.60 g/mol |
| SMILES | Cc1cc(c(c(c1)nn)Cl)[O-] |
| Electronic Profile | Highly polarized; electron-deficient at C3/C4 due to nitro/chloro induction. |
| Storage Conditions | Sealed in dry, 2-8°C, protected from light. |
Structural Causality in Drug Design
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The 4-Nitro Group: Acts as a masked amine. Once reduced to a 4-amino moiety, it provides a critical vector for amidation or urea formation. These resulting motifs frequently interact with the gatekeeper residues of the kinase ATP-binding pocket [4].
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The 3-Chloro Group: Serves as a synthetic handle for late-stage diversification. It enables Suzuki-Miyaura cross-coupling or photoredox-catalyzed decarboxylative C-N coupling to install hydrophobic aryl or alkyl groups that occupy the kinase back-pocket [3, 5].
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The 6-Methyl Group: Provides essential steric bulk. In kinase inhibitor design, this methyl group can lock the ligand's conformation, restricting rotational degrees of freedom and enhancing target selectivity by clashing with non-target kinase solvent channels.
Orthogonal Reactivity and Synthetic Utility
To effectively utilize this building block, one must understand the hierarchy of its reactivity. Unprotected indazoles are notorious for poisoning Palladium(II) catalysts by forming inactive monomeric or oligomeric Pd-indazole dimers [3]. Therefore, a self-validating synthetic workflow must follow a strict sequence: N-Protection → C3-Functionalization → Nitro Reduction.
Workflow for the orthogonal functionalization of 3-chloro-6-methyl-4-nitro-1H-indazole.
Experimental Workflows: Self-Validating Protocols
The following protocols are designed with internal validation checkpoints to ensure synthetic integrity at each stage.
Protocol 1: Regioselective N1-Protection
Causality: Protecting the N1 position prevents the free N-H from coordinating with transition metals during subsequent cross-coupling steps [3].
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Reagents: 3-chloro-6-methyl-4-nitro-1H-indazole (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq), anhydrous DMF.
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Procedure: Cool a solution of the indazole in DMF to 0°C under N₂. Add NaH portion-wise. Validation: Observe hydrogen gas evolution; the solution will turn deep red/orange indicating anion formation. Stir for 30 mins.
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Addition: Add SEM-Cl dropwise. Warm to room temperature and stir for 2 hours.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
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Outcome: Yields predominantly the N1-SEM protected isomer. The N2-isomer is sterically hindered by the 3-chloro group, ensuring high regioselectivity.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C3
Causality: The C3-chloride is traditionally challenging to activate. Bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) are required to facilitate the oxidative addition of Pd(0) into the C-Cl bond [3].
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Reagents: N1-SEM protected intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), K₃PO₄ (2.0 eq), Dioxane/H₂O (4:1).
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Procedure: Degas the solvent mixture by sparging with N₂ for 15 minutes. Combine all reagents in a sealed tube.
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Reaction: Heat to 100°C for 12-15 hours. Validation: TLC analysis should show complete consumption of the starting material; the reaction mixture typically turns from dark purple to a pale yellow/brown suspension.
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Purification: Filter through Celite, concentrate, and purify via flash chromatography.
Protocol 3: Chemoselective Nitro Reduction
Causality: The 4-nitro group must be reduced to an amine without cleaving the newly formed C3-aryl bond or the N1-SEM group. Mild conditions using Béchamp reduction principles are preferred over harsh hydrogenation.
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Reagents: C3-arylated intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (3:1).
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Procedure: Heat the mixture to 80°C for 3 hours. Validation: The reaction transitions to a thick brown sludge (iron oxides).
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Workup: Filter hot through a pad of Celite, washing generously with hot EtOAc. Concentrate the filtrate to yield the 4-aminoindazole derivative.
Application in Kinase Inhibitor Design
Once converted to a 4-amino-3-aryl-6-methyl-1H-indazole derivative, the scaffold is primed for integration into kinase inhibitor libraries. The indazole core mimics the purine ring of ATP.
When bound to the kinase hinge region (e.g., in VEGFR, Mps1, or FLT3), the N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge, while the N2 acts as a hydrogen bond acceptor from the backbone amide NH [2, 4].
Pharmacophore model of the functionalized indazole within a kinase ATP-binding pocket.
Table 2: Comparative Reactivity & Pharmacological Role
| Position | Synthetic Operation | Pharmacological Function in Kinase Inhibitors |
| N1 / N2 | Protection (SEM/Boc) → Deprotection | Primary "Hinge-Binding" motif (H-bond donor/acceptor) [2]. |
| C3 (-Cl) | Suzuki/Stille Coupling, C-N Coupling | Vectors into the hydrophobic back-pocket; enhances potency [3]. |
| C4 (-NO₂) | Reduction → Amidation/Urea formation | Interacts with gatekeeper residues; dictates kinase selectivity [4]. |
| C6 (-CH₃) | Inert (pre-installed) | Restricts rotation; directs the molecule toward the solvent channel. |
By mastering the orthogonal reactivity of 3-chloro-6-methyl-4-nitro-1H-indazole, medicinal chemists can rapidly generate highly diverse, geometrically constrained libraries tailored for challenging kinase targets.
References
- BLD Pharm. 3-Chloro-6-methyl-4-nitro-1H-indazole (CAS 885520-89-8) Product Data.
- BenchChem. Literature review on the discovery of indazole-containing compounds.
- National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ACS Publications. Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone.
- Princeton University (Macmillan Group). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.
